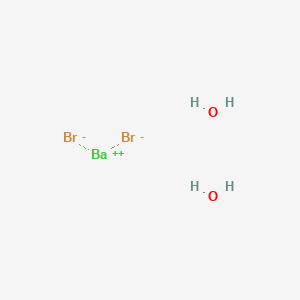
BARIUM BROMIDE DIHYDRATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium bromide dihydrate is a chemical compound with the formula BaBr₂·2H₂O. It is an ionic compound that appears as a white solid and is highly soluble in water. This compound is hygroscopic, meaning it can absorb moisture from the air. This compound is used in various applications, including scientific research and industrial processes .
Mechanism of Action
Target of Action
Barium bromide dihydrate (BaBr2·2H2O) is an inorganic compound that primarily targets ionic channels in biological systems. As a salt, it dissociates into barium (Ba2+) and bromide (Br-) ions in solution . The barium ions can interact with various ion channels, potentially altering their function.
Mode of Action
In aqueous solution, barium bromide behaves as a simple salt . It dissociates into barium and bromide ions, which can interact with their respective targets. For instance, barium ions can block potassium channels, thereby affecting the electrical activity of cells.
Pharmacokinetics
Barium ions are known to be poorly absorbed from the gastrointestinal tract and can accumulate in tissues like bone .
Result of Action
The primary molecular effect of barium bromide is the alteration of ion channel activity due to the presence of barium ions. This can lead to changes in cell membrane potential and influence various cellular processes. At high concentrations, barium ions can be toxic, leading to symptoms such as muscle weakness, cardiac arrhythmias, and paralysis .
Action Environment
The action of barium bromide can be influenced by various environmental factors. Its solubility in water allows it to readily dissociate into its constituent ions . The presence of other ions in the environment can also affect its action, as they may compete with barium and bromide ions for the same targets. Furthermore, the pH of the environment can influence the degree of ionization of barium bromide, potentially affecting its bioavailability and toxicity.
Preparation Methods
Barium bromide dihydrate can be synthesized through several methods:
Reaction with Hydrobromic Acid: Barium carbonate (BaCO₃) or barium sulfide (BaS) is treated with hydrobromic acid (HBr) to produce this compound. The reactions are as follows
Crystallization: The resulting barium bromide crystallizes from concentrated aqueous solution in its dihydrate form, BaBr₂·2H₂O. .
Chemical Reactions Analysis
Barium bromide dihydrate undergoes various chemical reactions:
Precipitation Reactions: In aqueous solution, barium bromide behaves as a simple salt. It reacts with sulfate salts to produce a solid precipitate of barium sulfate
Substitution Reactions: Barium bromide can participate in substitution reactions where bromide ions are replaced by other anions.
Scientific Research Applications
Barium bromide dihydrate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other barium compounds and bromides. It is also utilized in various chemical reactions and processes.
Biology and Medicine: While not commonly used directly in biological or medical applications, this compound can be part of research studies involving barium compounds.
Industry: Historically, barium bromide was used to purify radium through fractional crystallization. .
Comparison with Similar Compounds
Barium bromide dihydrate can be compared with other barium halides and similar compounds:
Barium Chloride (BaCl₂): Similar to barium bromide, barium chloride is also hygroscopic and forms a dihydrate. It is used in similar applications, such as in the production of other barium compounds and in chemical reactions.
Barium Fluoride (BaF₂): Barium fluoride is less soluble in water compared to barium bromide and is used in different applications, such as in optics and as a flux in metallurgy.
Barium Iodide (BaI₂): Barium iodide shares similar properties with barium bromide but is less commonly used. .
Properties
CAS No. |
7791-28-8 |
|---|---|
Molecular Formula |
BaBr2H4O2 |
Molecular Weight |
333.17 g/mol |
IUPAC Name |
barium(2+);dibromide;dihydrate |
InChI |
InChI=1S/Ba.2BrH.2H2O/h;2*1H;2*1H2/q+2;;;;/p-2 |
InChI Key |
HQQMRSGBIPFNSN-UHFFFAOYSA-L |
SMILES |
O.O.[Br-].[Br-].[Ba+2] |
Canonical SMILES |
O.O.[Br-].[Br-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















